methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may influence several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits a key enzyme in a cellular pathway, it could lead to decreased activity of that pathway, potentially affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Thioether Formation:
Amide Bond Formation: The amide bond is formed by coupling the thioether intermediate with an acylating agent, such as an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, substituted amides
Scientific Research Applications
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.
Thioether-Containing Compounds: Compounds with similar thioether linkages but different core structures.
Amide-Containing Compounds: Compounds with amide bonds but different heterocyclic cores.
Biological Activity
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.
Overview of Pyrrolopyrimidine Derivatives
Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties. They exhibit activities such as:
- Anticancer : Targeting various cancer cell lines and pathways.
- Anti-inflammatory : Inhibiting key enzymes like COX-2.
- Antimicrobial : Showing efficacy against bacterial and viral infections.
The compound belongs to a subclass of pyrrolopyrimidines, which have been shown to possess significant biological activity.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that specific derivatives can selectively inhibit epidermal growth factor receptor (EGFR) activity, a common target in glioblastoma treatment. The compound this compound may exhibit similar mechanisms due to its structural features that align with known EGFR inhibitors .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolopyrimidine derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Specifically, the inhibition of COX-2 has been associated with reduced inflammation and pain. The compound's structure suggests it may interact with COX enzymes effectively, similar to other derivatives that have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Study 1: Antitumor Efficacy
A recent study evaluated various pyrrolopyrimidine derivatives for their anticancer properties against glioblastoma cell lines. The results indicated that certain derivatives led to significant apoptosis induction in U87 glioblastoma cells, with IC50 values suggesting potent activity. The compound this compound was hypothesized to have similar effects based on its structural analogies .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory effects, several pyrrolopyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds exhibited IC50 values in the low micromolar range. Given the structural similarities of this compound to these active compounds, it is reasonable to predict comparable anti-inflammatory activity .
Table 1: Biological Activities of Pyrrolopyrimidine Derivatives
Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Anticancer | EGFR | 1.5 | |
Compound B | Anti-inflammatory | COX-2 | 0.04 | |
Methyl 4-(...) | Hypothetical | EGFR/COX | TBD | This study |
Table 2: Summary of Case Studies
Properties
IUPAC Name |
methyl 4-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-23(27)32-13-18(28)25-16-10-8-15(9-11-16)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOZMKVMTUCSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.